3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and inflammation.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to 3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one. For instance, the study by Mamedov et al. (2009) involved the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with fluorinated compounds, leading to the formation of region-isomeric thiazolo[3,4-a]quinoxalines, highlighting the influence of fluorine atoms in such reactions (Mamedov et al., 2009).
Antimicrobial and Anticancer Activities
Some studies have explored the biological activities of thiazolidinone derivatives. For example, Çapan et al. (1996) synthesized a series of thiazolidinone and thiazoline derivatives, including structures related to the compound , and evaluated their anticonvulsant activities. These compounds showed potential as pharmacological agents, with variations in potency depending on the substituents on the thiazolidinone and thiazoline rings (Çapan et al., 1996).
Material Science and Heterocyclic Chemistry
The compound's structural motif is significant in material science and heterocyclic chemistry. For instance, the synthesis and crystal structure of related fluorophenyl and thiophenyl compounds have been reported, showcasing their potential applications in developing new materials and pharmaceuticals due to their diverse biological activities and properties (Nagaraju et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S2/c15-10-3-1-9(2-4-10)12-6-5-11(19-12)7-16-17-13(18)8-21-14(17)20/h1-7H,8H2/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENMFUMGMSAKI-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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